Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a carboxylate ester group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide (NaOH). This reaction is performed under ambient, aqueous, and metal-free conditions, resulting in high yields . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale cycloisomerization reactions using NaOH as a catalyst. The process is optimized for high space-time yield and minimal environmental impact by avoiding the use of toxic solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups through radical reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Radical initiators and transition metal catalysts.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a promising candidate for antimicrobial therapy .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-chlorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Properties
CAS No. |
1206978-67-7 |
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Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3 |
InChI Key |
ARCHWJLBJZFDKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F |
Origin of Product |
United States |
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